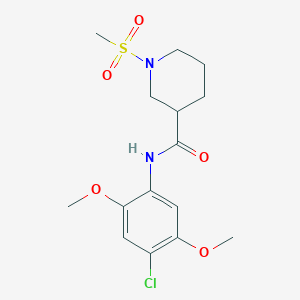
N-(4-chloro-2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, also known as SDZ 220-581, is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various research fields.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide 220-581 involves the inhibition of certain enzymes and proteins in the body. Specifically, this compound 220-581 inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation and pain. By inhibiting COX-2 activity, this compound 220-581 reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound 220-581 are primarily related to its inhibition of COX-2 activity. This inhibition leads to a decrease in the production of prostaglandins, which are responsible for the inflammatory response. As a result, this compound 220-581 has anti-inflammatory and analgesic effects. Additionally, this compound 220-581 has been shown to have anti-tumor effects, possibly due to its ability to inhibit certain proteins involved in cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-chloro-2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide 220-581 in lab experiments is its specificity for COX-2 inhibition. This specificity allows researchers to investigate the role of COX-2 in various physiological processes without affecting other enzymes or proteins. However, one limitation of using this compound 220-581 is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(4-chloro-2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide 220-581 in scientific research. One potential direction is the investigation of its effects on other enzymes and proteins involved in various physiological processes. Additionally, this compound 220-581 could be used in the development of new drugs for the treatment of inflammation, pain, and cancer. Finally, further research is needed to optimize the synthesis method of this compound 220-581 to increase its yield and availability for lab experiments.
Synthesemethoden
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide 220-581 involves a multi-step process that starts with the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with methylsulfonyl chloride to obtain 4-chloro-2,5-dimethoxybenzaldehyde methylsulfonate. This intermediate is then reacted with piperidine and triethylamine to obtain the desired product, this compound 220-581. The overall yield of this synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide 220-581 has been extensively used in various scientific research applications. One of the most prominent applications is in the field of neuroscience, where it has been used to study the effects of various neurotransmitters on the central nervous system. This compound 220-581 has also been used in the study of pain and inflammation, as well as in the field of oncology to investigate the role of certain proteins in cancer progression.
Eigenschaften
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O5S/c1-22-13-8-12(14(23-2)7-11(13)16)17-15(19)10-5-4-6-18(9-10)24(3,20)21/h7-8,10H,4-6,9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKIKJNOYANPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2CCCN(C2)S(=O)(=O)C)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-1,4-diazepan-5-one](/img/structure/B5372887.png)
![2-[(4-bromobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5372906.png)
![N-[3-(butyrylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5372909.png)
![N-(3-pyridinylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5372915.png)
![N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5372921.png)
![N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5372931.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazol-2-yl]-5-ethylpyridine](/img/structure/B5372939.png)

![(1S)-11-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5372952.png)
![1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5372958.png)


![6-(3-ethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5372978.png)
![methyl 3-[(2-methyl-4-oxo-3(4H)-quinazolinyl)methyl]benzoate](/img/structure/B5372985.png)